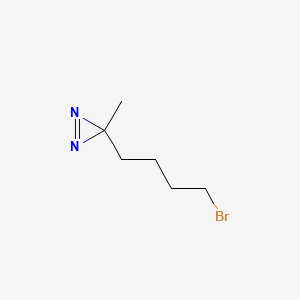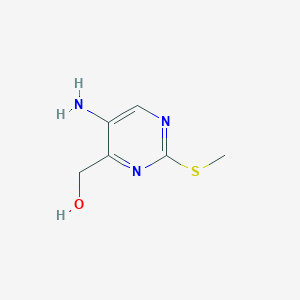
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is a chemical compound with the molecular formula C6H9N3OS. It is known for its role as an intermediate in the synthesis of various biologically active molecules, including thiamine (vitamin B1). This compound is characterized by its off-white to pale yellow crystalline appearance and has a melting point of approximately 126-127°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol typically involves the reaction of 2-methylthio-4,6-dichloropyrimidine with ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Crystallization and recrystallization techniques to ensure high purity.
Safety Measures: Proper handling of chemicals and waste management to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups.
Substitution: The amino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Various derivatives depending on the reducing agent used.
Substitution Products: Substituted pyrimidines with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of thiamine, which is essential for cellular metabolism.
Medicine: Investigated for its potential use in cancer treatment as an inhibitor of Akt kinase.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5-Amino-2-(methylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in the synthesis of thiamine and other biologically active molecules.
Pathways Involved: Inhibition of Akt kinase, which plays a role in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(5-Amino-2-(methylthio)pyrimidin-4-yl)methanol is unique due to its specific structure and functional groups, which make it a valuable intermediate in the synthesis of thiamine and other biologically active compounds. Its ability to inhibit Akt kinase also sets it apart from similar compounds, making it a potential candidate for cancer treatment research .
Eigenschaften
Molekularformel |
C6H9N3OS |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
(5-amino-2-methylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(7)5(3-10)9-6/h2,10H,3,7H2,1H3 |
InChI-Schlüssel |
BDZYXRSIKWWIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(C(=N1)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
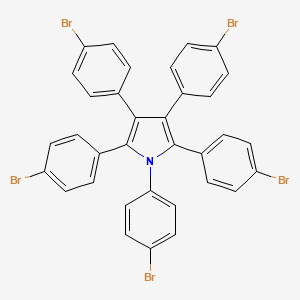
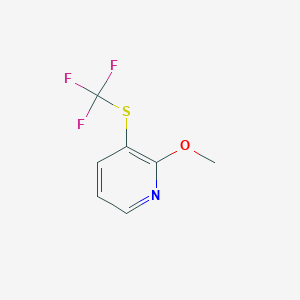
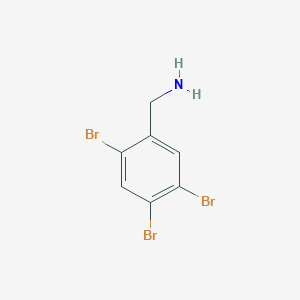

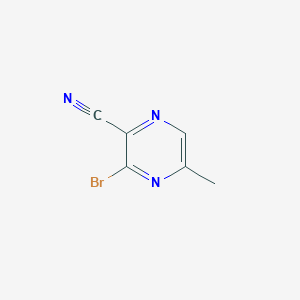
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)




